molecular formula C20H23ClN2O2S B3972732 1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine

1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine

Cat. No. B3972732
M. Wt: 390.9 g/mol
InChI Key: IZMJHNYTIKCDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine, also known as TCPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TCPP belongs to the class of piperazine compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of various biomolecules. This compound has also been found to interact with DNA, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various tumor cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, this compound has been found to exhibit neuroprotective and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which can provide insights into its biological activities. Additionally, the development of new methods for the synthesis and purification of this compound can improve its potential for therapeutic applications.

Scientific Research Applications

1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral activities. This compound has also been found to exhibit neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-15(26-19-9-3-16(21)4-10-19)20(24)23-13-11-22(12-14-23)17-5-7-18(25-2)8-6-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJHNYTIKCDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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